An In-Depth Technical Guide to the Chemical Properties of (5-Chloropyrin-2-yl)methanamine Dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of (5-Chloropyrin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, suggesting its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of (5-Chloropyridin-2-yl)methanamine dihydrochloride, including its physicochemical characteristics, synthesis, and a review of the biological activities of structurally related compounds. This document is intended to be a resource for researchers and professionals involved in the design, synthesis, and evaluation of new chemical entities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (5-Chloropyridin-2-yl)methanamine dihydrochloride is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature, with many sources citing "N/A".
| Property | Value | Reference |
| Chemical Name | (5-Chloropyridin-2-yl)methanamine dihydrochloride | [1] |
| CAS Number | 1257535-54-8 | [1] |
| Molecular Formula | C₆H₉Cl₃N₂ | [2] |
| Molecular Weight | 215.5 g/mol | [1] |
| IUPAC Name | (5-chloropyridin-2-yl)methanamine;dihydrochloride | [2] |
| SMILES | Cl.Cl.NCC1=CC=C(Cl)C=N1 | [2] |
| InChI Key | BRTYTQGZXSSMJL-UHFFFAOYSA-N | [2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in polar protic solvents like water and methanol. | Qualitative assessment based on related compounds |
| Storage Conditions | Short term: 2-8°C; Long term: -20°C in an inert atmosphere. | [4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the methanamine side chain. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the protonation of the amine and pyridine nitrogen in the dihydrochloride salt.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six unique signals corresponding to the carbon atoms of the pyridine ring and the methylene carbon. The chemical shifts of the carbon atoms would be indicative of their electronic environment within the molecule.
Researchers are advised to acquire and interpret their own spectroscopic data for unambiguous characterization of this compound.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of the free base, (5-Chloropyridin-2-yl)methanamine, is available and can be adapted for the preparation of the dihydrochloride salt.[5] The primary route involves the reduction of 5-chloro-2-cyanopyridine.
Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base) [5]
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Reaction: Catalytic hydrogenation of 5-chloropyridinecarbonitrile.
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Reagents and Conditions:
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5-chloropyridinecarbonitrile (1.0 eq)
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Ethanol (solvent)
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Concentrated HCl (catalytic amount)
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10% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas (40 psi)
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Reaction time: 2 hours
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Work-up:
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The catalyst is removed by filtration.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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The aqueous layer is extracted with dichloromethane (CH₂Cl₂).
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The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the product as a yellow oil.
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Preparation of (5-Chloropyridin-2-yl)methanamine Dihydrochloride: To obtain the dihydrochloride salt, the resulting free base can be dissolved in a suitable organic solvent, such as diethyl ether or methanol, and treated with two equivalents of a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated aqueous HCl). The dihydrochloride salt is expected to precipitate from the solution and can be collected by filtration and dried.
Experimental Workflow for Synthesis and Purification:
Caption: Synthetic workflow for the preparation of (5-Chloropyridin-2-yl)methanamine dihydrochloride.
Potential Biological Activities and Signaling Pathways
While specific biological data for (5-Chloropyridin-2-yl)methanamine dihydrochloride is limited in publicly accessible literature, the broader class of chloropyridine and aminomethylpyridine derivatives has been investigated for various pharmacological activities.
Antimicrobial Activity: N-chloramine compounds, which share some structural similarities with the title compound, have been shown to inhibit bacterial growth by targeting sulfhydryl groups in enzymes and interfering with DNA, RNA, and protein synthesis.[6] The general mechanism of action for some antimicrobial agents involves disrupting the bacterial cell wall or inhibiting essential metabolic pathways.[7]
Anticancer Activity: The cytotoxicity of various pyridine derivatives has been explored. For instance, chloropyridylimineplatinum(II) and copper(II) complexes have demonstrated cytotoxic effects against cancer cell lines.[8] The mechanism of action for some anticancer agents involves the inhibition of crucial cellular processes or the induction of apoptosis.
Logical Relationship of Potential Biological Activity:
Caption: Potential biological activities of the title compound based on related structures.
Conclusion
(5-Chloropyridin-2-yl)methanamine dihydrochloride is a chemical intermediate with potential for use in the synthesis of novel bioactive molecules. While a complete physicochemical profile is not yet publicly available, this guide provides the currently known information and outlines standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential therapeutic applications. The information presented here serves as a foundational resource for scientists and researchers to build upon in their drug discovery and development endeavors.
References
- 1. (5-chloropyridin-2-yl)MethanaMine dihydrochloride | 1257535-54-8 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. 67938-76-5|(5-Chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]
- 6. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and cytotoxic activities of chloropyridylimineplatinum(II) and chloropyridyliminecopper(II) surface-functionalized poly(amidoamine) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]



